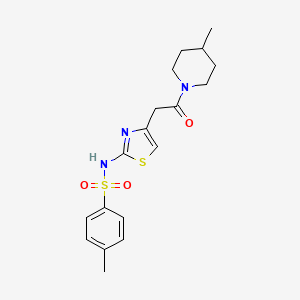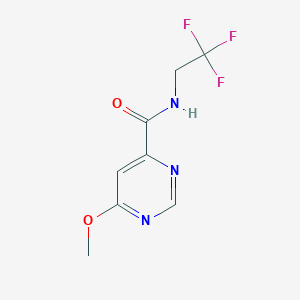
6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, we can infer that its properties would be influenced by the presence of the pyrimidine ring, the methoxy group, the trifluoroethyl group, and the carboxamide group .Scientific Research Applications
Novel Compound Synthesis
Researchers have been actively engaged in synthesizing novel compounds derived from pyrimidine carboxamides, showcasing their potential in therapeutic applications. For instance, the synthesis of new heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, has been reported, highlighting their in vitro cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Another study focused on the preparation of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which exhibited promising anticancer activity, underscoring the importance of structural modification in enhancing biological activity (Santhosh kumar et al., 2015).
Molecular Interaction Studies
The role of hydrogen bonding in DNA base recognition has been explored, with studies utilizing pyrimidine derivatives to investigate the specificity and strength of these interactions. This research provides valuable insights into the molecular mechanisms underlying DNA interaction and recognition, which are crucial for developing more effective nucleic acid-targeted therapies (Gaugain et al., 1981).
Structural Characterization
The structural analysis of pyrimidine derivatives, including their isostructural nature and hydrogen-bonding patterns, offers a deeper understanding of their chemical and physical properties. This knowledge is instrumental in the design of new compounds with desired characteristics and functionalities (Trilleras et al., 2009).
Antifungal and Antibacterial Activities
Some pyrimidine derivatives have been synthesized with significant antifungal and antibacterial activities, highlighting their potential as lead compounds in the development of new antimicrobial agents. This research not only contributes to the understanding of the structural requirements for antimicrobial efficacy but also opens up new avenues for the development of novel therapeutic agents (El-Agrody et al., 2000).
Future Directions
properties
IUPAC Name |
6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-16-6-2-5(13-4-14-6)7(15)12-3-8(9,10)11/h2,4H,3H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNYVCBLZQLCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

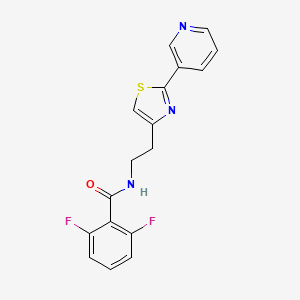
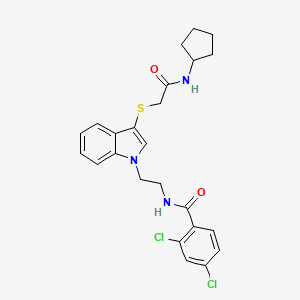

![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
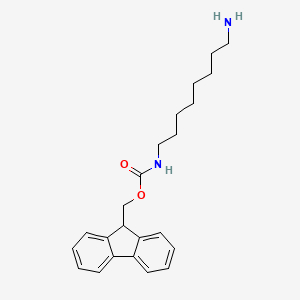


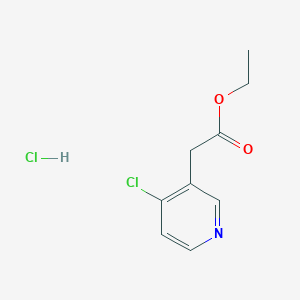
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2433486.png)
![methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433488.png)
![6-(2-Methoxyphenyl)-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2433490.png)
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)
